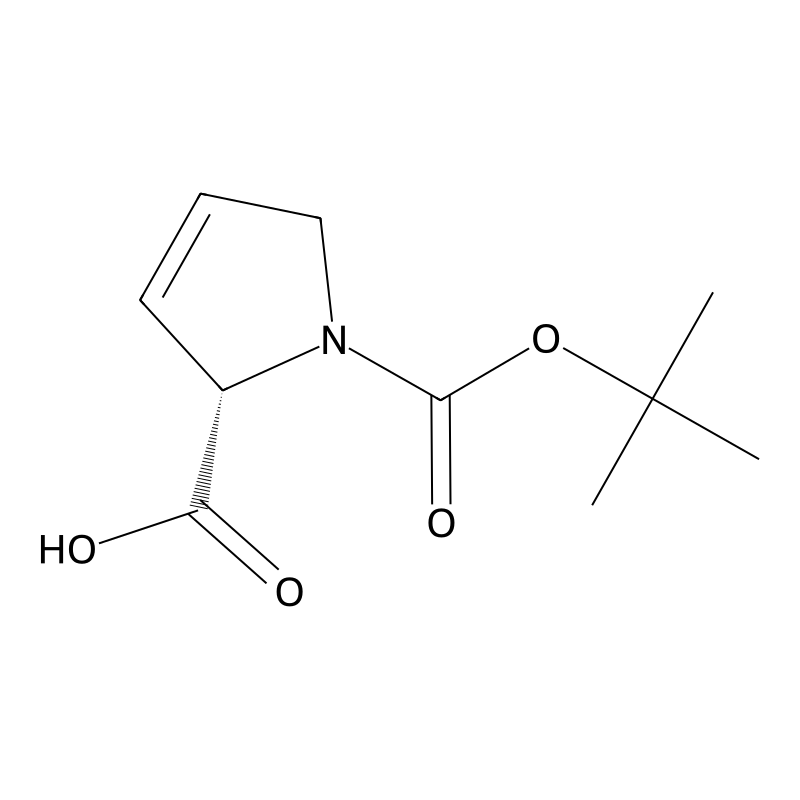

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Field: Biochemistry and Molecular Biology

Application: Boc-3,4-Dehydro-L-Proline is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing 3,4-Dehydro-L-proline .

Method of Application: In solid-phase peptide synthesis, the amino acid is attached to a solid resin. The Boc group protects the amino group of the amino acid during the coupling reaction. After the coupling reaction, the Boc group is removed, and the next amino acid (with its own Boc group) is added. This process is repeated until the desired peptide sequence is obtained .

Results or Outcomes: The use of Boc-3,4-Dehydro-L-Proline in peptide synthesis allows for the creation of peptides with specific sequences. The exact results or outcomes would depend on the specific peptides being synthesized .

Inhibition of Extensin Biosynthesis

Field: Plant Biology

Application: 3,4-Dehydro-L-proline may be used to inhibit extensin biosynthesis .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the biosynthesis of extensins, which are hydroxyproline-rich glycoproteins found in plant cell walls .

Synthesis of Biologically Active Peptides

Application: Boc-3,4-Dehydro-L-proline has been incorporated into biologically active peptides such as oxytocin, bradykinin, Arg-vasopressin, or angiotensin I-converting enzyme inhibitors .

Results or Outcomes: The use of Boc-3,4-Dehydro-L-proline allows for the creation of specific biologically active peptides. The exact results or outcomes would depend on the specific peptides being synthesized .

Synthesis of N-Boc-3,4-dehydro-l-proline Methyl Ester

Field: Organic Chemistry

Application: Boc-3,4-Dehydro-L-proline is used in the synthesis of N-Boc-3,4-dehydro-l-proline methyl ester .

Method of Application: The synthesis is carried out using a modular flow reactor. The use of immobilised reagents and scavengers in pre-packed glass tubes allows for the rapid multi-gram synthesis of the desired product .

Results or Outcomes: .

Substrate and Inhibitor of Various Enzymes

Field: Biochemistry and Enzymology

Application: 3,4-Dehydro-L-proline is used as a substrate and inhibitor of various enzymes .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially affect the activity of various enzymes. The exact results or outcomes would depend on the specific enzymes being studied .

Inhibition of Collagen Secretion by Chondrocytes

Field: Cell Biology

Application: 3,4-Dehydro-L-proline inhibits collagen secretion by chondrocytes .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the secretion of collagen by chondrocytes .

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by its unique pyrrole structure, which includes a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₅NO₄, and it has a molecular weight of 213.23 g/mol. The compound is notable for its solid-state properties, with a melting point ranging from 92°C to 95°C and a boiling point of approximately 336.4°C at 760 mmHg .

- Esterification: Reacts with alcohols to form esters.

- Amide Formation: Can react with amines to yield amides.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are critical for synthesizing derivatives that may have enhanced biological activity or improved solubility profiles.

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been studied for its potential biological activities. It exhibits properties that may be relevant in medicinal chemistry, particularly in the development of peptide mimetics and other bioactive compounds. The presence of the Boc group enhances its stability and solubility in biological systems, making it a candidate for further pharmacological studies .

Several synthesis methods exist for (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid:

- Cyclization Reactions: Utilizing starting materials such as amino acids or their derivatives, cyclization can yield the desired pyrrole structure.

- Boc Protection: The introduction of the tert-butoxycarbonyl group can be achieved through standard protection strategies involving Boc anhydride or Boc chloride in the presence of a base.

- Reduction Reactions: The synthesis may involve reducing intermediates to achieve the dihydropyrrole configuration.

One efficient method described involves a short synthesis pathway that utilizes readily available precursors and minimizes by-products .

This compound has several applications in organic synthesis and medicinal chemistry:

- Peptide Synthesis: Acts as a building block for synthesizing peptides and other complex molecules.

- Drug Development: Its structural features make it a candidate for designing new pharmaceuticals targeting various biological pathways.

- Research Tool: Used in studies exploring the structure-activity relationship of pyrrole derivatives.

Interaction studies involving (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest potential interactions that could lead to significant biological effects, warranting further investigation into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, including:

The uniqueness of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid lies in its specific combination of functional groups that enhance both stability and reactivity, making it particularly useful in synthetic methodologies and biological applications.

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially unsaturated pyrrolidine core. Its IUPAC name, 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, reflects the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and the carboxylic acid substituent at the second position of the dihydropyrrole ring. The stereochemical descriptor (S) denotes the absolute configuration at the chiral carbon adjacent to the carboxylic acid moiety.

| Structural Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 51077-13-5 (racemic), 51154-06-4 (S-enantiomer) |

| IUPAC Name | (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid |

| Key Functional Groups | Boc-protected amine, carboxylic acid, dihydropyrrole |

The molecule’s planar chirality arises from the restricted rotation of the dihydropyrrole ring, which adopts a non-planar conformation due to partial saturation. X-ray crystallographic studies confirm the (S)-configuration, with the carboxylic acid group oriented syn-periplanar to the Boc-protected nitrogen.

Historical Context in Heterocyclic Chemistry Research

The synthesis of dihydropyrrole derivatives emerged as a critical area of study following the development of the Paal-Knorr pyrrole synthesis in 1884. While traditional Paal-Knorr reactions focused on fully aromatic pyrroles, advances in protecting group chemistry in the late 20th century enabled the selective stabilization of partially saturated intermediates like dihydropyrroles. The introduction of the Boc group—a cornerstone of modern peptide synthesis—revolutionized the handling of amine-containing heterocycles by preventing unwanted side reactions during multi-step syntheses.

Early work on dihydropyrroles centered on their utility as precursors to pyrrolidine alkaloids and β-lactam antibiotics. However, the discovery of enantioselective synthesis routes, such as enzymatic kinetic resolution, transformed these compounds into valuable chiral auxiliaries for asymmetric catalysis.

Role in Modern Synthetic Organic Chemistry

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid serves as a versatile intermediate in pharmaceuticals and materials science. Its applications include:

- Chiral Pool Synthesis: The enantiopure carboxylic acid moiety facilitates the construction of stereochemically complex molecules, such as protease inhibitors and antiviral agents.

- Ligand Design: The dihydropyrrole scaffold coordinates transition metals, enabling its use in asymmetric hydrogenation catalysts.

- Peptide Mimetics: The Boc-protected nitrogen and carboxylic acid group allow seamless integration into peptidomimetic frameworks targeting G-protein-coupled receptors.

A comparative analysis of synthetic methodologies highlights its efficiency:

The tert-butoxycarbonyl protecting group represents one of the most widely utilized protecting groups in organic synthesis, particularly for amino-containing heterocycles such as pyrroline derivatives [2]. The mechanism of Boc protection involves nucleophilic attack by the amine on di-tert-butyl dicarbonate, creating a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [28]. This protecting group strategy is essential for the synthesis of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, as it allows selective functionalization while maintaining the integrity of the nitrogen center [27].

Several methodologies have been developed for efficient Boc protection of pyrroline derivatives, each offering distinct advantages under specific reaction conditions [29]. The classical approach employs di-tert-butyl dicarbonate with triethylamine in tetrahydrofuran at elevated temperatures, typically yielding protected products in 85-95% yield over 2-4 hours [28]. Alternative conditions utilizing 4-dimethylaminopyridine as a base in acetonitrile provide faster reaction times of 1-3 hours at room temperature with yields ranging from 90-98% [27].

Environmental considerations have led to the development of aqueous protection methods using sodium hydroxide as the base, though these conditions typically provide lower yields of 75-90% [28]. Solvent-free approaches have gained attention for their sustainability profile, achieving yields of 80-92% under neat conditions at room temperature [29]. The on-water reaction methodology represents a particularly green approach, utilizing water suspension at ambient temperature to achieve yields of 82-95% [27].

| Protection Method | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate + TEA/THF | 40°C, THF, 2-4 hours | 85-95 | Standard conditions, reliable | Requires heating, organic solvents |

| Di-tert-butyl dicarbonate + DMAP/ACN | Room temperature, acetonitrile, 1-3 hours | 90-98 | Fast reaction, mild conditions | Expensive base required |

| Di-tert-butyl dicarbonate + NaOH/H2O | 0°C to room temperature, aqueous | 75-90 | Environmentally friendly | Lower yields in some cases |

| Solvent-free BOC2O method | Neat conditions, room temperature | 80-92 | No solvent required | Limited substrate scope |

| On-water reaction | Water suspension, ambient temperature | 82-95 | Green chemistry approach | Heterogeneous reaction |

The stability of the Boc protecting group stems from the electron-withdrawing nature of the carbonyl group, which reduces the nucleophilicity of the protected nitrogen [8]. Deprotection is typically achieved using strong acids such as trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates cleavage through formation of a stable tert-butyl carbocation [27] [28]. Alternative deprotection methods include treatment with trimethylsilyl iodide followed by methanol, which is particularly useful when other deprotection methods prove too harsh for sensitive substrates [27].

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as a powerful methodology for constructing pyrrole rings, particularly in the synthesis of 2,5-dihydro-1H-pyrrole derivatives [3] [7]. The methodology typically involves the use of ruthenium-based catalysts to promote cyclization of diallylamine precursors, followed by oxidative aromatization to generate the desired pyrrole products [21] [22]. The Grubbs second-generation catalyst has proven particularly effective for these transformations, though optimization of reaction conditions is crucial for achieving high yields and selectivities [3].

The traditional approach employing Grubbs second-generation catalyst in combination with ruthenium trichloride hydrate requires extended reaction times of over 12 hours for complete conversion [21]. However, significant improvements have been achieved through the incorporation of strong hydrogen acceptors such as tetrachloro-1,4-benzoquinone, which accelerates the aromatization process and reduces reaction times to 1-2 hours while improving yields to 85-95% [22]. The mechanism involves initial ring-closing metathesis followed by hydrogen transfer from the intermediate pyrroline to the quinone acceptor [21].

Continuous flow methodologies have demonstrated particular promise for ring-closing metathesis reactions, enabling the use of dimethyl carbonate as a green solvent for the first time in this context [7]. Flow conditions allow for precise temperature control at 120°C with residence times as short as 1 minute, achieving 91% yield for the conversion of 10 grams of starting material in just 37 minutes [7]. This represents a significant advancement in both efficiency and environmental sustainability compared to traditional batch processes [7].

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Grubbs 2nd Generation | DCM | 40-60 | 2-6 hours | 75-85 | Good |

| Grubbs 2nd Gen + RuCl3 | ClCH2CH2Cl | 60 | 12+ hours | 70-80 | Moderate |

| Grubbs 2nd Gen + Chloranil | Toluene | 80-120 | 1-2 hours | 85-95 | Excellent |

| Hoveyda-Grubbs 2nd Gen | Toluene | 80 | 4-8 hours | 80-90 | Good |

| Grubbs 3rd Generation | DCM | 40 | 1-4 hours | 80-92 | Very good |

The proposed mechanism for the ring-closing metathesis approach involves coordination of the ruthenium catalyst to the terminal alkenes, followed by metathesis to form the five-membered dihydropyrrole ring [21]. The subsequent aromatization step proceeds through hydrogen transfer, which can be facilitated by the presence of oxidizing agents or hydrogen acceptors [22]. The electron lone pair on nitrogen initiates the aromatization by expelling a hydride, which immediately reacts with the hydrogen acceptor, leading to formation of an iminium ion intermediate that subsequently loses another proton to achieve aromatization [21].

Recent developments in catalyst design have focused on improving functional group tolerance and reducing catalyst loading requirements [1]. The use of N-heterocyclic carbene ligands has shown promise in enhancing catalyst stability and activity, particularly for challenging substrates containing electron-withdrawing substituents [3]. These advances have made ring-closing metathesis a viable option for the large-scale synthesis of complex pyrrole derivatives [7].

Stereoselective Synthesis of Enantiomerically Pure Form

The synthesis of enantiomerically pure (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid requires sophisticated stereocontrol strategies to achieve high levels of enantioselectivity [10] [24]. Several complementary approaches have been developed, including chiral auxiliary methods, asymmetric catalysis, and kinetic resolution techniques [11] [12] [24].

Chiral auxiliary strategies have proven highly effective for the asymmetric synthesis of pyrrole carboxylic acid derivatives [11]. The Evans oxazolidinone methodology provides excellent stereocontrol through chelation-controlled enolate chemistry, typically achieving enantiomeric excesses of 85-95% with yields of 70-85% [11]. The auxiliary can be readily attached to the carboxylic acid functionality and removed under mild conditions without racemization of the stereogenic center [11].

Asymmetric hydrogenation represents another powerful approach for accessing enantiomerically pure pyrrole derivatives [24]. Ruthenium catalysts modified with trans-chelating chiral bisphosphine ligands such as PhTRAP have demonstrated exceptional enantioselectivity for the reduction of N-Boc-protected pyrroles [24]. The catalyst prepared from ruthenium(η3-methallyl)2(cyclooctadiene) and (S,S)-(R,R)-PhTRAP in the presence of triethylamine achieves up to 99.7% enantiomeric excess for 2,3,5-trisubstituted pyrroles bearing large substituents at the 5-position [24]. Remarkably, this methodology can create three chiral centers with high stereocontrol in a single process, providing exclusively the all-cis isomer for 4,5-dimethylpyrrole-2-carboxylate substrates [24].

| Method | Substrate Type | Enantiomeric Excess (%) | Yield (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|---|---|

| Chiral auxiliary (Evans oxazolidinone) | N-acyl pyrroles | 85-95 | 70-85 | -78 to 0 | 2-12 hours |

| Asymmetric hydrogenation (PhTRAP/Ru) | N-Boc pyrroles | 79-99.7 | 85-95 | 25-80 | 12-24 hours |

| Kinetic resolution (CAL-B enzyme) | Racemic pyrrole carboxylic acids | >99.5 | 45-50 (per enantiomer) | 80 | 3-6 hours |

| Chiral phosphoric acid catalysis | Pyrrole-2-methides | 90-98.5 | 60-85 | 0-25 | 6-24 hours |

| Dynamic kinetic resolution | N1-axially chiral pyrroles | 92-98 | 75-90 | 25-80 | 4-12 hours |

Enzymatic kinetic resolution offers an alternative route to enantiomerically pure pyrrole carboxylic acids [43]. Candida antarctica lipase B has shown remarkable selectivity for the resolution of racemic pyrrole carboxylic acid derivatives, achieving enantiomeric excesses exceeding 99.5% for both the remaining acid and the corresponding amide at 50% conversion [43]. The use of long-chain carboxylic acids as acylating agents leads to marked acceleration of the reaction rate compared to ester counterparts, with lauric acid providing optimal results in just 3 hours at 80°C [43].

Chiral phosphoric acid catalysis has emerged as a powerful tool for the enantioselective synthesis of complex pyrrole architectures [10]. BINOL-derived phosphoric acids can catalyze the [6+2]-cycloaddition of pyrrole-2-methides with aryl acetaldehydes, providing access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters [10]. The catalyst operates through double hydrogen bonding activation of both the transient pyrrole-2-methide and the enol tautomer of the aryl acetaldehyde, while the 3-aryl group within the BINOL backbone provides facial selectivity [10].

Dynamic kinetic resolution strategies have been developed for axially chiral pyrrole systems where rapid interconversion of atropisomers enables complete conversion of racemic starting materials to enantioenriched products [42]. These methods typically employ chiral transition metal catalysts that selectively react with one atropisomer while the unreacted enantiomer undergoes in situ racemization [42]. Rhodium complexes with chiral-at-metal configurations have proven particularly effective for these transformations, achieving enantiomeric excesses of 92-98% with yields of 75-90% [42].

Comparative Analysis of Solid-Phase vs Solution-Phase Synthesis

The choice between solid-phase and solution-phase synthesis methodologies for preparing (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid depends on several critical factors including scale requirements, purity specifications, and economic considerations [16] [30]. Each approach offers distinct advantages and limitations that must be carefully evaluated based on the specific synthetic objectives [30].

Solid-phase synthesis excels in the rapid generation of diverse compound libraries and offers significant advantages in terms of purification efficiency [14] [15]. The methodology enables automated synthesis cycles with reaction times of 2-4 hours per coupling, utilizing simple washing procedures to remove excess reagents and by-products [30]. Modern automated synthesizers can process multiple substrates simultaneously, making this approach highly attractive for combinatorial chemistry applications [31]. The solid-phase approach typically achieves overall yields of 60-80% with product purities of 85-95% after cleavage from the resin [30].

Solution-phase synthesis provides superior scalability and generally higher overall yields, making it the preferred choice for larger-scale preparations [16] [30]. The methodology typically achieves yields of 70-90% with product purities of 90-98% following conventional purification techniques such as chromatography or crystallization [30]. However, solution-phase approaches require more extensive purification procedures and generate higher volumes of waste solvents [30].

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Advantage |

|---|---|---|---|

| Scale of synthesis | Micromole to millimole | Gram to kilogram | Solution phase |

| Purification method | Washing and cleavage | Chromatography/crystallization | Solid phase |

| Reaction time | 2-4 hours per cycle | 4-12 hours per step | Solid phase |

| Overall yield | 60-80% | 70-90% | Solution phase |

| Purity of products | 85-95% | 90-98% | Solution phase |

| Cost per gram | High | Low to moderate | Solution phase |

| Automation potential | Excellent | Limited | Solid phase |

| Waste generation | Low | Moderate to high | Solid phase |

| Versatility | High for libraries | High for optimization | Both methods |

| Equipment requirements | Automated synthesizer | Standard glassware | Variable |

Economic considerations strongly favor solution-phase synthesis for large-scale production due to lower per-gram costs and reduced equipment requirements [30]. Solid-phase methodologies require specialized automated synthesizers and expensive polymer supports, making them cost-prohibitive for kilogram-scale preparations [30]. However, the labor savings achieved through automation can offset higher material costs for smaller-scale research applications [31].

The environmental impact differs significantly between the two approaches [30]. Solid-phase synthesis generates minimal liquid waste through efficient washing procedures and eliminates the need for extensive chromatographic purifications [14]. Solution-phase methods typically require larger volumes of organic solvents for both reactions and purifications, resulting in higher waste generation [30]. However, solution-phase approaches offer greater flexibility for implementing green chemistry principles such as solvent recycling and continuous flow processing [33].

Recent advances in continuous flow synthesis have begun to bridge the gap between solid-phase and solution-phase methodologies [33]. Flow chemistry enables precise control of reaction parameters while maintaining the scalability advantages of solution-phase synthesis [33]. Computational fluid dynamics modeling has emerged as a valuable tool for optimizing flow reactor design, with simulations showing strong correlation with experimental results for pharmaceutical intermediate synthesis [33].

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid and related pyrroline ring systems. The technique provides unambiguous information about bond lengths, bond angles, and molecular conformation in the solid state [1] [2].

Crystallographic investigations of related pyrroline-containing compounds have revealed essential structural parameters. Pyrrolo[1,2-c]imidazole scaffolds, which share structural similarities with the target compound, have been successfully characterized using single crystal X-ray diffraction techniques [2]. These studies demonstrate that compounds containing the pyrroline ring system can crystallize in various space groups, including monoclinic systems such as P21/c and Cc [2].

The crystallographic analysis of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate provides valuable insights into the geometric parameters of pyrrole-derived carboxylic acid systems [3]. This compound crystallizes in the monoclinic space group P21/n with cell dimensions a = 6.772(3), b = 14.628(5), c = 12.187(5) Å, and β = 94.20(12)° [3]. The structure reveals that the normal symmetrical bonding arrangement in the pyrrole ring can be considerably perturbed due to electronic effects of substituents [3].

For five-membered nitrogen heterocycles, crystallographic studies have demonstrated that these systems typically adopt planar or near-planar conformations [4]. The geometrical and electronic structures of these compounds can be accurately determined through molecular packing calculations combined with experimental crystallographic data [4]. Bond dissociation energies and crystal packing arrangements provide crucial information about intermolecular interactions and structural stability [4].

The pyrrolidine ring puckering phenomenon represents a particularly important aspect of crystallographic analysis for dihydropyrrole systems. Studies of proline residues in proteins have shown that pyrrolidine rings can adopt two distinct puckering conformations, designated as UP and DOWN forms [5]. The distribution between these conformations is influenced by the stereochemistry and local environment, with cis-proline residues showing a strong preference (89%) for the DOWN pucker [5].

Crystal structure analysis also reveals important information about hydrogen bonding patterns. In the crystal structure of 3-trifluoromethyl-1H-pyrrolo[1,2-c]oxazol-1-one, weak hydrogen bonds between adjacent molecules generate chain-like arrangements, demonstrating the importance of intermolecular interactions in determining crystal packing [6].

Nuclear Magnetic Resonance Spectroscopic Analysis of Dihedral Angles

Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state conformation and dynamics of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid through analysis of scalar coupling constants and chemical shifts. The determination of dihedral angles in five-membered ring systems requires sophisticated analysis of vicinal proton-proton coupling constants (³J(HH)) [7] [8].

The conformational analysis of pyrrolidine rings using experimental vicinal ¹H-¹H scalar coupling constants follows well-established methodologies [7]. The ³J(HH) values encode information about exocyclic dihedral angles based on the Karplus relationship, which are directly related to endocyclic dihedral angles that define the ring conformation according to pseudorotation theory [7]. This approach utilizes specialized programs such as PSEUROT, which minimizes differences between experimental and calculated ³J(HH) values assuming a two-state equilibrium of conformers [7].

Studies of pyrrolidine nucleotide analogs have demonstrated that conformational preferences can be effectively investigated through combined NMR and molecular modeling approaches [7]. The PSEUROT analysis provides pseudorotation parameters including phase angles (P), maximum puckering amplitudes (Φ_max), and relative amounts of individual conformers [7]. These parameters enable the creation of conformational maps that describe the complete conformational space accessible to the five-membered ring [7].

The ¹³C nuclear magnetic resonance spectroscopy of carboxylic acid groups provides characteristic signals in the 170-185 ppm region [9]. For pyrroline carboxylic acid systems, this carbonyl carbon signal is particularly diagnostic and can provide information about hydrogen bonding and conformational effects [9]. The chemical shift of the carboxyl carbon is sensitive to the local electronic environment and can vary based on the substituent pattern and conformational state [9].

Proton nuclear magnetic resonance analysis of carboxylic acid protons in pyrroline systems typically reveals signals in the 10-12 ppm region [10] [11]. These signals are characteristically broad due to rapid exchange processes and can provide information about hydrogen bonding interactions [11]. The integration and multiplicity of these signals must be carefully analyzed, as peak height and peak area can differ significantly due to exchange broadening effects [11].

The analysis of dihedral angles in proline derivatives has been extensively studied using combined nuclear magnetic resonance and computational approaches [12]. β-proline oligopeptides demonstrate that both Z and E isomers can be characterized through analysis of nuclear Overhauser effect spectroscopy and rotating-frame Overhauser effect spectroscopy data [12]. The spatial proximity of substituents and steric interactions significantly influence the preferred conformations and rotation barriers around specific dihedral angles [12].

Temperature-dependent nuclear magnetic resonance studies can provide additional insights into conformational dynamics and exchange processes [7]. Variable temperature ¹³C nuclear magnetic resonance data reveal evidence for solid-state dynamics, including rotational motion of tert-butyl groups and ring flipping motions that are not immediately apparent from time-averaged structural data [1].

Vibrational Spectroscopy for Conformational Mapping

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide essential information about the conformational landscape and molecular dynamics of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid. These methods are particularly valuable for identifying different conformational states and monitoring conformational transitions [13] [14].

Infrared spectroscopic analysis of carboxylic acid groups reveals characteristic absorption patterns that are highly sensitive to hydrogen bonding and conformational effects [10] [14]. The O-H stretching region for carboxylic acids typically appears as a very broad absorption extending from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching modes [10]. This broadening arises from strong hydrogen bonding interactions, particularly in dimeric carboxylic acid structures [14].

The carbonyl stretching frequency of carboxylic acids provides crucial conformational information, typically appearing in the 1710-1750 cm⁻¹ region [14] [15]. Studies of pyrrole-2-carboxylic acid demonstrate that different conformers exhibit distinct carbonyl stretching frequencies, enabling the identification and quantification of multiple conformational states [14]. The formation of cyclic acid dimer species in the solid state can be confirmed through characteristic changes in both the O-H and C=O stretching regions [14].

Nitrogen-hydrogen stretching vibrations in pyrroline systems typically appear in the 3100-3500 cm⁻¹ region and often exhibit complex multiplet patterns due to vibrational coupling with other modes [16] [17]. Studies of pyrrole and pyrrolidine demonstrate that multiple transitions can be observed in this region, indicating the presence of vibrational coupling to other vibrational modes [17]. The N-H stretch overtones provide particularly sensitive probes of intramolecular dynamics and can reveal accidental resonances between different vibrational states [18].

Carbon-hydrogen stretching modes provide detailed information about the electronic environment and conformational state of the pyrroline ring system [19] [16]. Aromatic C-H stretches typically appear in the 3000-3100 cm⁻¹ region as sharp peaks, while aliphatic C-H stretches appear in the 2800-3000 cm⁻¹ region as multiple overlapping bands [19]. The exact frequencies and intensities of these modes are sensitive to ring puckering and electronic substituent effects [16].

Ring deformation modes in the 800-1500 cm⁻¹ fingerprint region provide highly characteristic patterns that are sensitive to conformational changes [13] [20]. These complex vibrational modes involve coordinated motions of multiple atoms within the ring system and can serve as diagnostic indicators of specific conformational states [20]. Density functional theory calculations are often required to achieve complete vibrational assignments for these complex systems [20].

Vibrational spectroscopy has proven particularly valuable for studying conformational isomerization processes induced by selective vibrational excitation [13]. Near-infrared excitation of specific vibrational overtones can promote conformational transformations in pyrrole carboxylic acid systems, enabling the characterization of metastable conformational states [13]. These photogenerated conformers can decay through quantum mechanical tunneling processes, providing insights into the energy barriers between different conformational states [13].

The combination of experimental vibrational spectroscopy with quantum chemical calculations enables comprehensive conformational mapping of pyrroline systems [20]. High-resolution computational studies can predict vibrational frequencies and intensities for different conformational states, facilitating the interpretation of experimental spectra and the identification of minor conformational populations [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed structural information about (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid through characteristic fragmentation patterns that reflect the molecular architecture and functional group composition. The fragmentation behavior of this compound is governed by the stability of the pyrroline ring system, the presence of the tert-butoxycarbonyl protecting group, and the carboxylic acid functionality [21] [22].

The molecular ion formation in electrospray ionization mass spectrometry typically occurs through protonation at the most basic site, which in pyrroline carboxylic acid systems is generally the nitrogen atom of the five-membered ring [21] [22]. However, molecular ions of organic compounds containing heteroatoms often exhibit variable intensity, and the [M+H]⁺ peak may be weak or absent depending on the specific structural features and ionization conditions [21].

Loss of the tert-butyl group ([M-57]⁺) represents one of the most characteristic and abundant fragmentation pathways for tert-butoxycarbonyl-protected compounds [21] [23]. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, resulting in high relative intensity fragments that provide diagnostic information about N-substitution patterns [21]. The high stability of the tertiary carbocation formed during this process makes this fragmentation pathway particularly favorable [21].

The complete loss of the tert-butoxycarbonyl protecting group ([M-100]⁺) is another highly characteristic fragmentation pattern for Boc-protected amino acids and related compounds [21]. This thermal loss occurs readily under mass spectrometric conditions and provides unambiguous identification of Boc-protected compounds [21]. The high relative intensity of this fragment makes it particularly valuable for structural confirmation [21].

Fragmentation patterns specific to carboxylic acid functionality include the loss of the carboxyl group ([M-45]⁺) through heterolytic cleavage and the loss of carbon dioxide ([M-44]⁺) through decarboxylation processes [21] [24] [25]. These fragmentations typically exhibit medium to high relative intensities and provide definitive confirmation of carboxylic acid functionality [24]. Studies of hydroxycinnamic acids demonstrate that decarboxylation often occurs as the initial step after deprotonation, followed by subsequent loss of carbon monoxide [25].

Ring fragmentation processes in five-membered nitrogen heterocycles can provide valuable structural information, although these fragments typically exhibit lower relative intensities compared to side-chain fragmentations [23] [22]. Charge-induced fragmentation of pyrrole ring systems can occur through various mechanisms, including protonation of specific ring positions followed by bond cleavage [23]. Studies of chlorophyll catabolites, which contain pyrrole-derived ring systems, demonstrate that ring fragmentations can follow both even-electron and radical fragmentation mechanisms [23].

McLafferty rearrangement processes may occur in pyrroline carboxylic acid systems containing appropriate structural features for hydrogen transfer reactions [21]. These rearrangement fragmentations can provide additional structural information but typically exhibit variable relative intensities depending on the specific molecular architecture and energy deposition conditions [21].

The fragmentation behavior of isoquinoline alkaloids provides useful comparative information for understanding the mass spectrometric behavior of nitrogen-containing heterocycles [22]. These studies demonstrate that five-membered nitrogen heterocycles can be classified based on their characteristic fragmentation patterns, with the presence of conjugated systems significantly influencing the fragmentation pathways [22].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard